molecular formula C19H23FN2 B5820716 1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine

1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B5820716
M. Wt: 298.4 g/mol
InChI Key: RPMHTPUVGMYAJN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the 3-fluorophenylmethyl group, resulting in different biological activity.

    4-[(3-Fluorophenyl)methyl]piperazine: Lacks the 2,5-dimethylphenyl group, leading to variations in its chemical properties and applications.

    1-(2,5-Dimethylphenyl)-4-phenylpiperazine: Similar structure but without the fluorine atom, affecting its reactivity and interactions.

Uniqueness: 1-(2,5-Dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 3-fluorophenylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMHTPUVGMYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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